molecular formula C19H20N2O2S2 B2400270 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile CAS No. 1025159-82-3

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile

Cat. No.: B2400270
CAS No.: 1025159-82-3
M. Wt: 372.5
InChI Key: QPRNCNZLGWXQTL-ZCXUNETKSA-N
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Description

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile (CAS 1025159-82-3) is a specialized chemical reagent provided with a high purity level of over 90% for research applications . This compound, with the molecular formula C19H20N2O2S2 and a molecular weight of 372.50 g/mol, is a synthetically valuable (Z)-configured enenitrile derivative featuring both sulfonyl and sulfanyl functional groups on the propene backbone, making it a molecule of interest in various chemical synthesis and material science studies . Its structural complexity allows researchers to explore its properties as a building block for more complex molecules, and it has been referenced in scientific literature investigating areas such as crystallography and physical chemistry . The compound is available for procurement from several suppliers, with prices ranging from approximately £37.00 for a 1 mg sample to £146.00 for 100 mg, and larger quantities such as 1 g and 10 g are also available . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-19(2,3)14-9-11-16(12-10-14)25(22,23)17(13-20)18(24)21-15-7-5-4-6-8-15/h4-12,21,24H,1-3H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRNCNZLGWXQTL-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile typically involves multiple steps, starting from readily available precursors One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with phenylamine to form an intermediate sulfonamide

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecular architectures. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Biology

  • Enzyme Interaction Studies: The structural characteristics of this compound make it suitable for investigating enzyme interactions. It may influence protein binding due to its ability to form hydrogen bonds and other non-covalent interactions with biological molecules.

Medicine

  • Pharmaceutical Development: Given its unique properties, the compound is explored for potential therapeutic applications. Research indicates that derivatives of similar structures exhibit biological activity against various targets, including Plasmodium falciparum, the malaria-causing parasite .

Industry

  • Specialty Chemicals Production: The compound can be utilized in producing specialty chemicals and materials due to its reactivity and stability. Its application extends to developing new materials with specific properties tailored for industrial needs.

Case Studies

  • Inhibition Studies on Plasmodium falciparum : Research demonstrated that compounds similar to 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile exhibit significant inhibition against PfPFT (Plasmodium falciparum pyrimidine transporter), showcasing potential for malaria treatment .
  • Enzyme Inhibition : A study on sulfonamide derivatives indicated their effectiveness as inhibitors for α-glucosidase and acetylcholinesterase, suggesting that modifications of the target compound could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The sulfonyl and phenylamino groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.

Comparison with Similar Compounds

2-((4-(tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

  • Key Differences: Replaces the sulfanyl (-SH) group with a 4-fluorophenylamino substituent.
  • Hazard information and commercial availability are noted, though detailed data (e.g., melting point, solubility) are unspecified .

2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile

  • Key Differences: Substitutes the tert-butylphenylsulfonyl group with a 4-methylphenylsulfonyl moiety. Replaces the phenylamino-sulfanyl pair with a 4-phenylpiperazinyl group.
  • Properties :
    • Molecular Formula : C₂₀H₂₁N₃O₂S; Molecular Weight : 367.46 g/mol.
    • The piperazinyl group adds steric bulk and basicity, likely influencing solubility and receptor binding .

3-(Methylamino)-2-((4-methylphenyl)sulfonyl)-3-methylthioprop-2-enenitrile

  • Key Differences: Features a methylamino group and methylthio (-SMe) substituent at position 3. Uses a 4-methylphenylsulfonyl group instead of tert-butyl.
  • Properties :
    • Molecular Formula : C₁₂H₁₄N₂O₂S₂; Molecular Weight : 282.38 g/mol.
    • Density : 1.266 g/cm³ (predicted); Boiling Point : 514.0°C (predicted).
    • pKa : -2.66 (predicted), indicating strong acidity under physiological conditions.
    • The methylthio group enhances hydrophobicity compared to the sulfanyl (-SH) group in the target compound .

Implications of Structural Variations

  • Electronic Effects : Fluorine (in 4-fluorophenyl) and tert-butyl groups modulate electron density, affecting reactivity and intermolecular interactions .
  • Steric Effects : Bulkier groups (e.g., piperazinyl) may hinder binding to biological targets or reduce solubility .

Biological Activity

The compound 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile is a member of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its therapeutic potential.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Molecular Formula : C18H22N2O2S3
  • Molecular Weight : 386.5 g/mol
  • Key Functional Groups : Sulfonamide, nitrile, and phenyl groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The primary areas of interest include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Studies indicate potential antiproliferative effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have assessed the effectiveness of this compound against Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, particularly against fungal pathogens .

Anticancer Properties

The anticancer potential of the compound was evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects on:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of the compound on MCF-7 cells, the following results were obtained:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The IC50 value was determined to be approximately 25 µM, indicating significant antiproliferative activity .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound were evaluated through its effect on pro-inflammatory cytokines. In vitro assays showed that it reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

The proposed mechanism involves inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This action could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. Key Considerations :

  • Purification via column chromatography is critical due to polar byproducts.
  • Yields depend on stoichiometric ratios of sulfonyl and amino precursors .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR :
    • Identify tert-butyl protons (δ ~1.3 ppm, singlet) and sulfonyl/amino protons (δ 7.0–8.5 ppm).
    • 13C NMR confirms nitrile (δ ~115 ppm) and sulfonyl (δ ~55 ppm) carbons.
  • X-ray Crystallography : Resolves ambiguities in spatial arrangement, particularly the Z/E configuration of the enenenitrile moiety. Crystal packing patterns of tert-butylphenyl derivatives (e.g., ) guide refinement.
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ expected at m/z ~415) and fragmentation pathways.

Q. Common Pitfalls :

  • Overlapping aromatic signals in NMR may require 2D-COSY or HSQC for resolution.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Answer:
Contradictions often arise from:

  • Tautomerism : The sulfanyl group may participate in thiol-thione equilibria. Use variable-temperature NMR (e.g., 25°C to −40°C) to detect dynamic exchange.
  • Stereochemical Isomerism : Compare experimental NMR shifts with DFT-predicted values for Z/E configurations.
  • Impurities : Employ HPLC-MS to identify byproducts (e.g., oxidized sulfonyl derivatives).

Case Study :
In tert-butylphenyl sulfonamides, single-crystal X-ray diffraction resolved ambiguities in sulfonyl orientation .

Advanced: What reaction parameters significantly impact the yield of this compound in multi-step syntheses?

Answer:

ParameterOptimization StrategyImpact on Yield
Catalyst p-Toluenesulfonic acid enhances coupling efficiency in sulfonamide formation .Yield increases by ~20% with acid catalysis.
Solvent Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may promote side reactions.Ethanol/isopropanol balances reactivity and purity.
Temperature Prolonged heating (>12 hours at 100°C) ensures complete conversion but risks decomposition.Optimal duration: 14–16 hours .

Advanced: How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?

Answer:

  • Steric Shielding : The bulky tert-butyl group protects the sulfonyl moiety from nucleophilic attack, enhancing stability in aqueous media .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-tert-butyl analogs, improving membrane permeability for cellular studies.
  • Crystallinity : Promotes dense crystal packing, aiding X-ray structure determination (e.g., C–H···π interactions in tert-butylphenyl systems ).

Advanced: What mechanistic insights guide the design of derivatives with enhanced stability or activity?

Answer:

  • Sulfonyl/Sulfanyl Modifications :
    • Replace phenylamino with electron-deficient pyridinyl groups to enhance electrophilicity.
    • Introduce fluorinated substituents to improve metabolic stability, inspired by BTK inhibitor SAR .
  • Computational Docking : Screen derivatives against BTK or similar kinases using tert-butylphenyl sulfonamide scaffolds to predict binding affinities .

Example :
In BTK inhibitors, tert-butyl groups in the para-position optimize hydrophobic interactions with kinase pockets .

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